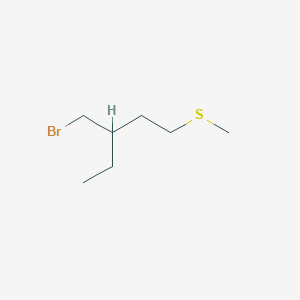
3-(Bromomethyl)-1-(methylsulfanyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-(methylsulfanyl)pentane is an organic compound with the molecular formula C7H15BrS It is a brominated alkyl sulfide, which means it contains both a bromine atom and a sulfur atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for preparing 3-(Bromomethyl)-1-(methylsulfanyl)pentane involves the bromomethylation of thiols. This process uses paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction is typically carried out under mild conditions, minimizing the generation of toxic byproducts. The resulting bromomethyl sulfides can be further functionalized through various chemical reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-(methylsulfanyl)pentane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form various derivatives.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a simpler alkyl sulfide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to remove the bromine atom.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is the corresponding alkyl sulfide.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-(methylsulfanyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used to create new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Mécanisme D'action
The mechanism by which 3-(Bromomethyl)-1-(methylsulfanyl)pentane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation reactions, the sulfur atom is oxidized, changing its oxidation state and reactivity. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-3-methylpentane: This compound is similar in structure but lacks the sulfur atom, making it less reactive in certain types of reactions.
3-(Chloromethyl)-1-(methylsulfanyl)pentane: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
3-(Bromomethyl)-1-(methylsulfanyl)pentane is unique due to the presence of both a bromine atom and a sulfur atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C7H15BrS |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-methylsulfanylpentane |
InChI |
InChI=1S/C7H15BrS/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3 |
Clé InChI |
LCVHMOJLMIIRFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCSC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


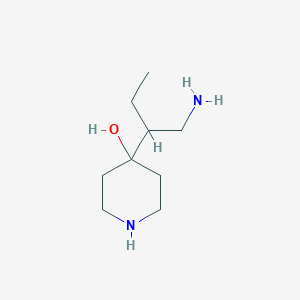
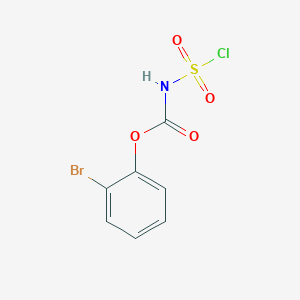
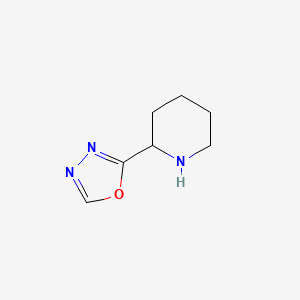
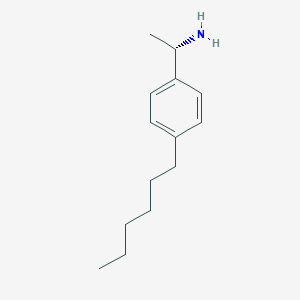
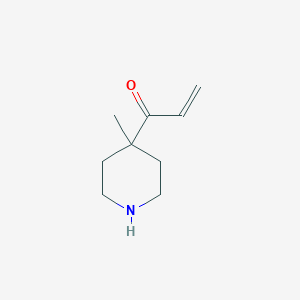
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

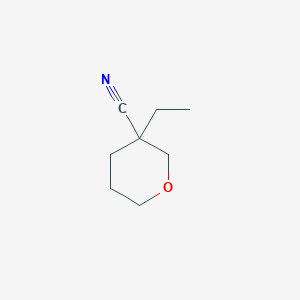
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
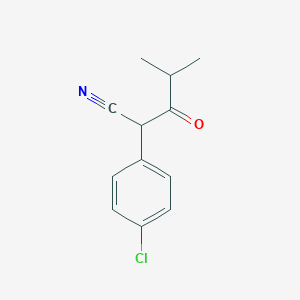
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)

![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)
